molecular formula C22H18ClN5O7 B2408084 N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 931696-55-8

N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2408084
CAS No.: 931696-55-8
M. Wt: 499.86
InChI Key: XOMPORYQHOOSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O7 and its molecular weight is 499.86. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents findings from various studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a chloro and methoxy group with a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step processes that may include condensation reactions and other organic transformations to achieve the desired functional groups.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
1,3,4-Oxadiazole derivativesAntibacterial against Gram-positive and Gram-negative bacteria
Azomethine derivativesAntifungal and antibacterial activities

The presence of the oxadiazole ring is critical for the observed biological effects, as it enhances binding to bacterial targets.

Anticancer Activity

The compound’s anticancer potential is attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that:

  • Mechanism of Action : The 1,3,4-oxadiazole scaffold interacts with enzymes such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced tumor growth.
Target EnzymeEffectReference
Thymidylate SynthaseInhibition leads to decreased DNA synthesis in cancer cells
HDACModulation results in altered gene expression associated with cancer progression

Study 1: Antimicrobial Efficacy

In a pharmacological study involving various synthesized compounds similar to this compound, significant antibacterial activity was noted against strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Potential

A comprehensive review highlighted the anticancer properties of 1,3,4-oxadiazole derivatives. The study demonstrated that these compounds could effectively inhibit cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis induction.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O7/c1-11-24-20(35-26-11)9-28-21(30)13-6-17-18(34-10-33-17)7-15(13)27(22(28)31)8-19(29)25-12-3-4-16(32-2)14(23)5-12/h3-7H,8-10H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMPORYQHOOSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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